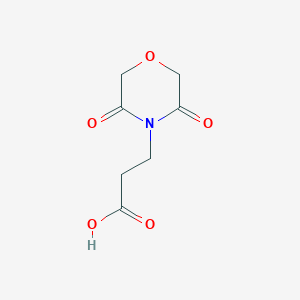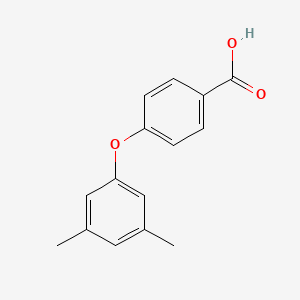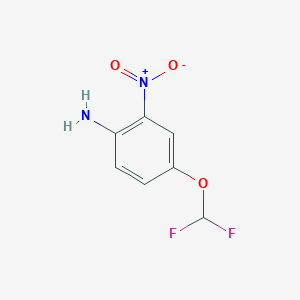
4-(Difluoromethoxy)-2-nitroaniline
Vue d'ensemble
Description
4-(Difluoromethoxy)-2-nitroaniline is a chemical compound with the linear formula F2CHOC6H4NO2 . It has a molecular weight of 189.12 . It’s also known as 4-(Difluoromethoxy)nitrobenzene .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using software like Gaussian 09 Gauss . The exact structure would depend on the specific conditions and reactants used in the synthesis process .Applications De Recherche Scientifique
Electrochemistry and Electrocatalysis
4-Nitroaniline and its derivatives, including 4-(Difluoromethoxy)-2-nitroaniline, have been studied in the context of electrochemistry. For example, the electrochemical behavior of nitroaniline adsorbed onto electrodes has been explored. These modified electrodes have shown potential in immobilizing proteins and enzymes, exemplified by myoglobin, to enhance biocatalytic activity for substances like hydrogen peroxide and oxygen (Kumar & Chen, 2007).
Synthesis and Production
The process of synthesizing this compound has been studied, with research focusing on the reaction of 4-aminophenol with various catalysts and under different conditions. This synthesis process is significant for producing nitroaniline derivatives for various industrial applications (Su, 2001).
Environmental Biodegradation
Some studies have investigated the aerobic and anaerobic biodegradation of nitroanilines, including this compound. These compounds, being used in dyes and pharmaceuticals, are of concern due to their environmental impact. Research into their biodegradability by specific bacterial strains highlights potential methods for mitigating their environmental presence (Khan et al., 2013).
Catalysis in Nanoparticle Synthesis
The catalytic reduction of nitroanilines using synthesized nanoparticles has been explored, with findings indicating significant acceleration in reduction processes. This research demonstrates the potential of nanoparticles in transforming nitroanilines into other compounds, which can be crucial in various industrial processes (Naghash-Hamed et al., 2022).
Molecular and Chemical Properties
Studies have also focused on understanding the molecular properties of nitroaniline derivatives, including hydrogen bonding and molecular structures. This research provides valuable insights into the chemical behavior and stability of these compounds, which is essential for their application in various scientific fields (Glidewell et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
4-(difluoromethoxy)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVMXFZUVYVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3025238.png)
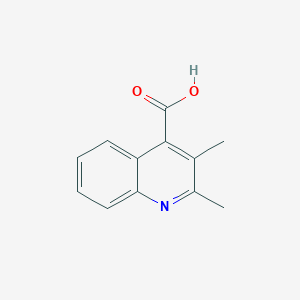
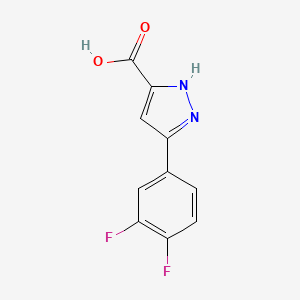
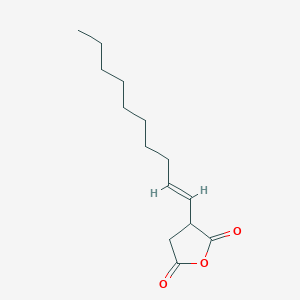
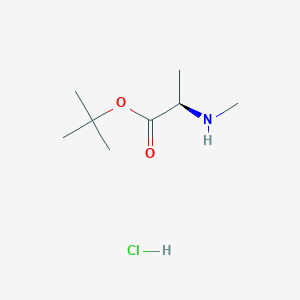

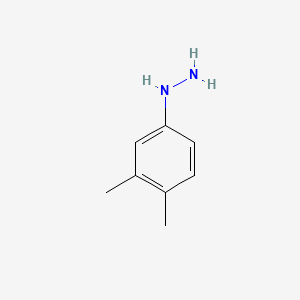

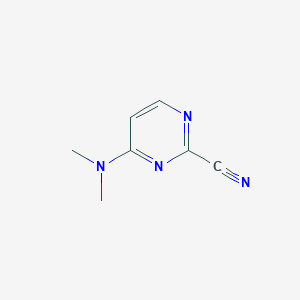
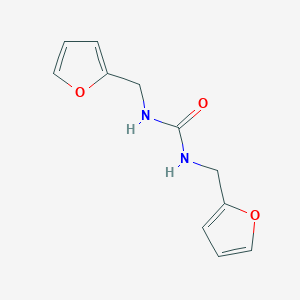
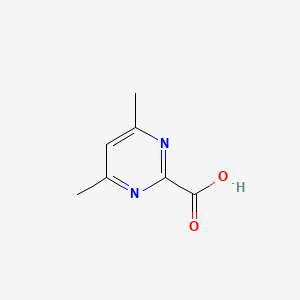
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3025256.png)
